The presence of a reactive bromine and a double bond (butene) makes 2-bromo-4-(4-methoxyphenyl)-1-butene a potential building block for the synthesis of more complex organic molecules. Researchers might explore its use in reactions like substitution or addition to create new materials with desired properties [].
Compounds with similar structures can be used in the development of new materials with interesting properties. For instance, some bromine-containing aromatic compounds show potential applications in optoelectronic devices []. Researchers might investigate whether 2-bromo-4-(4-methoxyphenyl)-1-butene exhibits similar properties or can be used to create new functional materials.
2-Bromo-4-(4-methoxyphenyl)-1-butene is an organic compound classified as a brominated alkene. Its molecular formula is C11H13BrO, and it features a bromine atom attached to the second carbon of a butene chain, along with a methoxyphenyl group on the fourth carbon. This unique structure allows for various
There is no known mechanism of action for 2-Bromo-4-(4-methoxyphenyl)-1-butene in biological systems.
The chemical behavior of 2-Bromo-4-(4-methoxyphenyl)-1-butene includes several types of reactions:
The synthesis of 2-Bromo-4-(4-methoxyphenyl)-1-butene typically involves:
2-Bromo-4-(4-methoxyphenyl)-1-butene finds applications in various fields:
Interaction studies involving 2-Bromo-4-(4-methoxyphenyl)-1-butene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential applications in drug design and materials science. Specific interactions may include:
Several compounds share structural similarities with 2-Bromo-4-(4-methoxyphenyl)-1-butene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 2-Bromo-4-(3-methoxyphenyl)-1-butene | Brominated butene with a methoxy group on a different position | Different substitution pattern on the phenyl ring |
| 2-Bromo-4-(4-fluorophenyl)-1-butene | Fluorinated instead of methoxylated | Fluorine's electronic properties versus methoxy's steric effects |
| 2-Bromo-4-(3-methoxyphenyl)thiophene | Contains a thiophene ring instead of a butene chain | Thiophene ring introduces different electronic characteristics |
| 4-Bromo-3-methoxyphenol | Bromine and methoxy groups on a phenolic structure | Phenolic structure may alter reactivity compared to alkenes |
| 2-Bromo-4-(3-methoxyphenyl)thiazole | Thiazole ring inclusion | Thiazole's unique properties compared to alkenes |
The uniqueness of 2-Bromo-4-(4-methoxyphenyl)-1-butene lies in its combination of a brominated butene chain and a para-substituted methoxy group, offering distinct reactivity patterns that are advantageous for various synthetic applications .